9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
Its structure features a 9-(4-chlorophenyl) substituent, a 3-[(2,5-dimethylphenyl)methyl] group, and a 1-methyl moiety. The 4-chlorophenyl group enhances lipophilicity and may influence target binding via hydrophobic interactions, while the 2,5-dimethylbenzyl group at position 3 introduces steric bulk and electron-donating effects.
Properties
Molecular Formula |
C24H24ClN5O2 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-5-6-16(2)17(13-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(11-4-12-29(20)23)19-9-7-18(25)8-10-19/h5-10,13H,4,11-12,14H2,1-3H3 |
InChI Key |
TUZLEYVJZIMIME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)Cl)N(C2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Pyrimido[1,2-g]purine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimido[1,2-g]purine core.
Introduction of Substituents: The chlorophenyl and dimethylphenyl groups are introduced through substitution reactions, often using reagents such as chlorinating agents and alkylating agents.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and nitrating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Research indicates that compounds similar to 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exhibit significant biological activities. These include:
- Antitumor Activity: Compounds with similar structures have been studied for their efficacy in inhibiting tumor growth. For instance, certain derivatives have shown promise as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which are crucial in cancer therapy due to their role in angiogenesis .
- Anti-inflammatory Properties: The compound's structure allows it to interact with inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Applications in Medicinal Chemistry
The unique chemical structure of this compound allows for various applications in medicinal chemistry:
- Drug Development: Its ability to inhibit specific biological pathways makes it an attractive candidate for drug development targeting diseases such as cancer and inflammatory disorders.
- Synthesis of Derivatives: The compound can serve as a precursor for synthesizing other biologically active derivatives through functional group modifications. This versatility enhances its utility in research settings.
- Biochemical Interaction Studies: Understanding how this compound interacts with cellular targets can lead to insights into its mechanism of action and potential therapeutic benefits.
Data Tables
Several studies have explored the pharmacological potential of compounds similar to 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione:
- VEGFR Inhibition Study: A series of compounds were synthesized and tested for their ability to inhibit VEGFR signaling pathways. Results indicated that certain derivatives exhibited potent antiangiogenic effects .
- Antitumor Efficacy Assessment: In vitro studies demonstrated that derivatives of the compound significantly reduced cell viability in various cancer cell lines, suggesting potential for further development as anticancer agents.
- Inflammatory Response Modulation: Research has shown that similar compounds can modulate inflammatory responses in cellular models, indicating their potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: The compound may affect various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The target compound is compared below with two analogs from the evidence:
Notes:
- Electronic Effects: The 4-phenoxyphenyl group in ’s compound introduces an oxygen atom, enabling hydrogen bonding, whereas the target’s 4-chlorophenyl relies on hydrophobic interactions.
- Steric Impact : The 2,5-dimethylbenzyl group in the target compound may hinder binding to flat active sites compared to the smaller allyl group in .
Biological Activity
The compound 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione , identified by CAS number 850242-84-1 , is a purine derivative with potential biological activity. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 454.0 g/mol
- Structure : The compound features a purine-like structure with multiple aromatic substituents, which may influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the purine family. For instance, a related compound demonstrated significant inhibitory effects on glioblastoma cell lines, particularly through the inhibition of the AKT signaling pathway, which is critical in cancer progression.
- Case Study : A compound with structural similarities exhibited low micromolar activity against kinase AKT2/PKBβ. This inhibition correlated with reduced viability in glioma cells and lower toxicity towards non-cancerous cells, suggesting a selective therapeutic index .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Research indicates that derivatives of purine compounds can act as inhibitors for various enzymes, including those involved in cancer metabolism.
- Mechanism : The inhibition often involves binding to the active site of enzymes or interfering with substrate binding. For example, modifications to the purine structure have been shown to enhance binding affinity and inhibitory potency against specific kinases .
Antimicrobial Properties
While primarily studied for anticancer activity, compounds with similar structures have also been evaluated for antimicrobial properties. The presence of halogens and aromatic rings can enhance interactions with microbial targets.
- Findings : Some derivatives have shown significant antibacterial activity against various strains, indicating a broader spectrum of biological effects beyond anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic agents. Studies focusing on SAR have provided insights into how modifications to the purine structure can enhance potency and selectivity.
Key Insights from SAR Studies
- Substituent Effects : Different substituents can significantly affect the binding affinity and selectivity for target enzymes.
- Hydrophobic Interactions : Aromatic groups enhance hydrophobic interactions, which are critical for binding affinity.
- Electronic Effects : Electron-withdrawing groups like chlorine can influence the overall reactivity and interaction profiles of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
